[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol
Overview
Description
1,2,4-Triazole derivatives are a class of heterocyclic compounds that have been studied for their potential as anticancer agents . They are characterized by a five-membered ring structure containing three nitrogen atoms .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves the reaction of carbon nucleophiles with ketones . The structures of these derivatives are usually confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is typically confirmed using spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Scientific Research Applications
Anticancer Agents
Triazole derivatives have been explored for their potential as anticancer agents. The ability of triazoles to interact with various biological targets through hydrogen bonding and pi-pi interactions makes them suitable candidates for drug design . Research has shown that certain triazole compounds exhibit promising cytotoxic activities against various human cancer cell lines, making them valuable in the development of new anticancer therapies .
Antibacterial and Antifungal Applications
The triazole core is known to possess significant antimicrobial properties. Novel triazole derivatives have been synthesized and evaluated for their efficacy against bacterial and fungal strains . Some compounds have shown moderate to good antibacterial activities, comparable to first-line antibacterial agents like ampicillin .
Agricultural Chemistry
In agriculture, triazole derivatives serve as fungicides, herbicides, and plant growth regulators . They are crucial in protecting crops from various fungal diseases and in managing the growth and yield of agricultural produce.
Material Science
Triazoles contribute unique properties to polymers, enhancing their thermal stability, flame retardancy, and resistance to various environmental factors . They are used in the development of high-performance polymers and smart materials, which have applications ranging from construction to electronics.
Environmental Applications
Triazole derivatives are utilized as corrosion inhibitors, which are important for protecting metals and alloys in various environmental conditions . Their non-toxic and environmentally friendly nature makes them suitable for sustainable practices.
Pharmaceutical Research
Triazole compounds are integral in pharmaceutical research, with many drugs containing a triazole moiety used in clinical treatments . The research into triazole derivatives continues to grow, with the aim of discovering new drugs with improved pharmacological effects.
Organic Synthesis
In organic chemistry, triazoles are valuable intermediates for synthesizing a wide range of organic compounds . They are used in click chemistry reactions, which are known for their efficiency and versatility in building complex molecular structures.
Drug Discovery and Development
The triazole ring is a common motif in drug discovery due to its stability and ability to mimic peptide bonds . It is used in the synthesis of peptidomimetics, which are compounds that mimic the structure of peptides and can modulate biological processes.
Mechanism of Action
Future Directions
properties
IUPAC Name |
(3-propan-2-yl-1H-1,2,4-triazol-5-yl)methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-4(2)6-7-5(3-10)8-9-6/h4,10H,3H2,1-2H3,(H,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMJQJQVBOZZHAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=N1)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]methanol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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